molecular formula C19H23N3O3 B2731664 N-(3-acetylphenyl)-2-(4-(tert-butyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1421493-71-1

N-(3-acetylphenyl)-2-(4-(tert-butyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No. B2731664
M. Wt: 341.411
InChI Key: BLPBEMMOOIZTFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-2-(4-(tert-butyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrimidine derivatives and has been synthesized using various methods.

Scientific Research Applications

Structure-Activity Studies and Antitumor Agents

  • Histamine H4 Receptor Ligands : A series of 2-aminopyrimidines, including analogs similar to N-(3-acetylphenyl)-2-(4-(tert-butyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide, was synthesized for their potential as histamine H4 receptor (H4R) antagonists. These compounds were studied for their anti-inflammatory and antinociceptive activities, highlighting the therapeutic potential of H4R antagonists in pain management (Altenbach et al., 2008).

  • Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase : Compounds designed around the pyrimidinone core have been evaluated as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), showing significant antitumor activity. This research underscores the potential of such compounds in cancer therapy by inhibiting critical enzymes involved in nucleotide synthesis (Gangjee et al., 2000).

Heterocyclic Derivatives and Their Applications

  • Insecticidal and Antibacterial Potential : Pyrimidine linked pyrazole heterocyclics synthesized through microwave irradiative cyclocondensation demonstrated notable insecticidal and antibacterial activities. These findings suggest applications in developing new agricultural chemicals and antimicrobial agents (Deohate & Palaspagar, 2020).

Synthesis and Characterization of Antifolate Agents

  • Antifolate Agents with Dual Inhibitory Activity : Novel syntheses of classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates have been explored for their potential as dual inhibitors of TS and DHFR, indicating the importance of these compounds in the development of antitumor agents with dual modes of action (Gangjee et al., 2008).

Photochemistry and Ligand-Protein Interactions

  • Photovoltaic Efficiency and Ligand-Protein Interactions : The photochemical properties and ligand-protein interactions of benzothiazolinone acetamide analogs have been studied, providing insights into their potential applications in dye-sensitized solar cells (DSSCs) and as inhibitors in biological systems, showcasing the diverse applications of pyrimidine derivatives in both energy and life sciences (Mary et al., 2020).

properties

IUPAC Name

N-(3-acetylphenyl)-2-(4-tert-butyl-2-methyl-6-oxopyrimidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-12(23)14-7-6-8-15(9-14)21-17(24)11-22-13(2)20-16(10-18(22)25)19(3,4)5/h6-10H,11H2,1-5H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPBEMMOOIZTFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1CC(=O)NC2=CC=CC(=C2)C(=O)C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-2-(4-(tert-butyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.